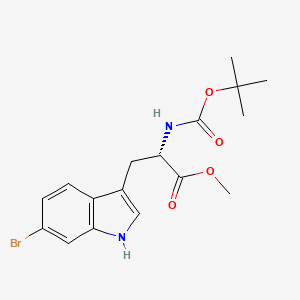

(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC13743298

Molecular Formula: C17H21BrN2O4

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21BrN2O4 |

|---|---|

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 |

| Standard InChI Key | NBKQUUZLGITGNQ-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₂₁BrN₂O₄ and a molecular weight of 397.3 g/mol. Its IUPAC name is methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting its stereochemistry (S-configuration), bromine substitution at the indole’s 6-position, and Boc-protected amine.

Key Functional Groups:

-

6-Bromoindole Moiety: Enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Boc-Protected Amino Group: Stabilizes the amine during synthetic steps, removable under acidic conditions .

-

Methyl Ester: Facilitates solubility and serves as a protecting group for the carboxylic acid .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential protection, bromination, and esterification steps:

Step 1: Boc Protection of Tryptophan Derivatives

A tryptophan analog undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) . For example:

This step achieves >95% yield under mild conditions .

Step 2: Regioselective Bromination

Electrophilic bromination at the indole’s 6-position is achieved using bromine or N-bromosuccinimide (NBS). The reaction’s regioselectivity is influenced by electronic effects, with the 6-position favored due to indole’s electron-rich C3 position directing electrophiles to C6 .

Step 3: Methyl Esterification

The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) or dimethyl sulfate.

Optimization Challenges

-

Regioselectivity: Competing bromination at C4 or C7 can occur, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) .

-

Stereochemical Integrity: Racemization risks during Boc protection necessitate low temperatures and non-basic conditions .

Structural and Spectroscopic Characterization

Spectral Data

-

¹H NMR: Key signals include:

-

Boc group: δ 1.4 ppm (singlet, 9H).

-

Indole protons: δ 7.2–7.6 ppm (multiplet, aromatic).

-

Methoxy group: δ 3.7 ppm (singlet, 3H).

-

-

¹³C NMR: Peaks at δ 170 ppm (ester carbonyl), δ 155 ppm (Boc carbonyl), and δ 115–135 ppm (aromatic carbons) .

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, analogous Boc-protected indoles display planar indole rings and orthogonal Boc groups, stabilizing the structure via van der Waals interactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Bromine enables Pd-catalyzed couplings to introduce aryl/heteroaryl groups.

-

Neurotransmitter Analogs: The indole core mimics tryptophan-derived neurotransmitters (e.g., serotonin) .

Case Study: Formal Synthesis of 6,7-Secoagroclavine

In a photoredox-catalyzed decarboxylative cyclization, similar Boc-protected bromoindoles undergo radical cyclization to form ergot alkaloid precursors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume